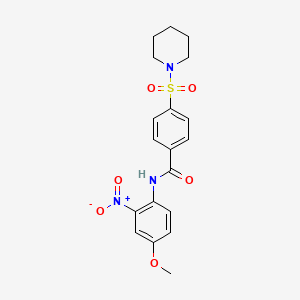

N-(4-methoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide

Description

N-(4-methoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The presence of functional groups such as methoxy, nitro, and piperidinylsulfonyl contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O6S/c1-28-15-7-10-17(18(13-15)22(24)25)20-19(23)14-5-8-16(9-6-14)29(26,27)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCMZGGCYKPYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide typically involves multi-step organic reactions. A common synthetic route may include:

Nitration: Introduction of the nitro group to the aromatic ring.

Methoxylation: Substitution of a hydrogen atom with a methoxy group.

Sulfonylation: Attachment of the sulfonyl group to the benzamide core.

Amidation: Formation of the amide bond between the benzamide and piperidine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures for each reaction step.

Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological pathways.

Medicine: Potential therapeutic agent for treating diseases.

Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymatic activity.

Receptors: Binding to cellular receptors to modulate signaling pathways.

Pathways: Interference with metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(4-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide

- N-(4-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide

- N-(4-methoxy-2-nitrophenyl)-4-(morpholin-1-ylsulfonyl)benzamide

Uniqueness

N-(4-methoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxy and nitro groups, along with the piperidinylsulfonyl moiety, contribute to its potential as a versatile compound in scientific research and industrial applications.

Biological Activity

N-(4-Methoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical formula for N-(4-methoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide is . The compound features a piperidine ring, a sulfonamide group, and a nitrophenyl moiety, which contribute to its biological properties.

The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor of certain signaling pathways involved in disease processes, including those related to inflammation and cancer.

2. Anticancer Properties

Studies have shown that compounds similar to N-(4-methoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .

3. Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to modulate inflammatory cytokines. In vitro studies suggest that it can reduce the production of pro-inflammatory mediators, thus potentially serving as a therapeutic agent for inflammatory diseases .

Case Studies

-

In Vitro Cytotoxicity Assays

- Various studies have employed MTT assays to evaluate the cytotoxic effects of N-(4-methoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting moderate potency compared to established chemotherapeutics.

- Mechanistic Studies

Data Tables

| Activity | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 15 | Induces apoptosis |

| Cytotoxicity | HeLa | 20 | Inhibits cell proliferation |

| Anti-inflammatory | RAW 264.7 | 10 | Reduces TNF-alpha production |

Synthesis

The synthesis of N-(4-methoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide typically involves several steps:

- Formation of the piperidine derivative through reaction with appropriate sulfonyl chlorides.

- Nitration of the phenolic compound to introduce the nitro group.

- Coupling reactions to form the final amide bond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.